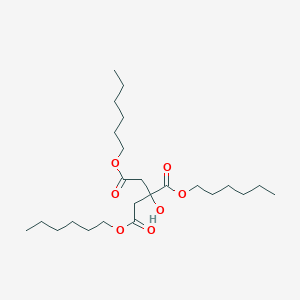

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

Beschreibung

Eigenschaften

IUPAC Name |

trihexyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPRZCMKXDUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333950 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16544-70-0 | |

| Record name | Trihexyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Conventional Sulfuric Acid Catalysis

The most widely adopted method involves esterifying citric acid with hexanol using sulfuric acid as a catalyst. In this approach, a molar ratio of 3:1 (hexanol to citric acid) is maintained to drive the reaction toward triester formation. The mixture is heated under reflux at 110–130°C for 6–12 hours, with continuous water removal via azeotropic distillation using solvents like toluene or hexane. This method typically achieves 85–90% conversion but requires post-reaction neutralization with sodium carbonate to eliminate residual acid.

A critical challenge is the formation of aconitic acid byproducts, which arise from citric acid dehydration at elevated temperatures. To mitigate this, patents recommend a three-stage temperature profile:

-

Initial stage (80–90% conversion) : Conducted at 100–120°C without catalyst to minimize side reactions.

-

Intermediate stage (90–95% conversion) : Addition of 0.5–1.0% methanesulfonic acid at 130–140°C to accelerate esterification.

-

Final stage (>99% conversion) : Maintained at 140–145°C under reduced pressure to remove excess alcohol.

Tosic Acid Optimization

Recent advancements substitute sulfuric acid with p-toluenesulfonic acid (tosic acid) due to its milder acidity and reduced corrosivity. A 2025 patent demonstrated that using 1.72 g tosic acid per 19.21 g citric acid at 90°C achieved 95% conversion within 8 hours. Post-reaction purification involved solvent extraction with ethyl acetate and activated carbon treatment, yielding trihexyl citrate with <20 ppm sulfonate residues.

Metal-Catalyzed Methods

Di(n-Butyl)tin Oxide Catalysis

Tin-based catalysts offer superior selectivity and reduced byproduct formation. In a landmark study, di(n-butyl)tin oxide (0.5% w/w of citric acid) enabled 98% yield at 150–160°C within 120 minutes. The mechanism involves tin coordinating to citric acid’s hydroxyl group, facilitating nucleophilic attack by hexanol. Key advantages include:

Titanium Tetrabutoxide Innovations

Titanium tetrabutoxide (TBT) has emerged as an alternative, particularly for continuous-flow systems. At 130°C and 10 bar pressure, TBT (1% w/w) achieves 94% conversion in 4 hours, with a space-time yield of 0.8 kg/L·h. However, TBT necessitates rigorous moisture control to prevent hydrolysis into inactive TiO₂.

Solvent-Free and Enzymatic Approaches

Solvent-Free Esterification

Industrial protocols increasingly omit solvents to reduce waste and costs. In a 2025 scalable process, citric acid anhydrate and hexanol were reacted at 140°C with 0.3% lipase B (from Candida antarctica) immobilized on acrylic resin. After 24 hours, 88% conversion was achieved, rising to 92% with molecular sieve-assisted water removal.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhance reaction rates by stabilizing the transition state. At 120°C, a 1:3.5 citric acid-to-hexanol ratio in [BMIM][PF₆] yielded 84% trihexyl citrate in 6 hours, with 99% catalyst recyclability over five cycles.

Purification and Quality Control

Neutralization and Washing

Crude esters often contain residual acid or catalyst. A 5% sodium carbonate solution effectively neutralizes acidic impurities, reducing sulfate levels from 485 ppm to <20 ppm. Subsequent washes with 8% NaCl solution remove ionic byproducts, as validated by conductivity measurements (<10 μS/cm).

Activated Carbon and Membrane Filtration

Treatment with 1% activated carbon (200 mesh) at 100°C for 30 minutes removes colored impurities, lowering the Hazen color number from 120 to <30. Final filtration through 0.45 μm polyethersulfone membranes ensures particulate-free product.

Distillation and Crystallization

Short-path distillation at 180°C (0.1 mbar) isolates trihexyl citrate with 99.5% purity, while cooling the distillate to -20°C induces crystallization for pharmaceutical-grade material.

Comparative Analysis of Preparation Methods

| Parameter | Acid Catalysis | Tin Catalysis | Enzymatic |

|---|---|---|---|

| Temperature (°C) | 110–145 | 150–160 | 120–140 |

| Time (h) | 6–12 | 2–4 | 24–48 |

| Yield (%) | 85–90 | 98 | 88–92 |

| Byproducts (wt%) | 1.2–2.5 | <0.1 | 0.5–1.0 |

| Catalyst Cost ($/kg) | 12–15 | 45–50 | 200–300 |

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester undergoes various chemical reactions, including:

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Trihexyl citrate exhibits significant plasticizing properties, making it an effective additive in polymer chemistry. Its structure allows it to interact through ester bonds with various molecules, which facilitates its use as an emulsifier and stabilizer in different formulations. The compound's ability to form stable emulsions is particularly valuable in drug delivery systems and cosmetic applications.

Chemistry

- Plasticizer : Trihexyl citrate is widely used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) and other polymers .

- Solvent : It serves as a solvent for various chemical reactions due to its low volatility and high boiling point.

Biology

- Biocompatible Materials : The compound is employed in the formulation of biocompatible materials for medical applications. Its non-toxic nature makes it suitable for use in devices that come into contact with biological tissues .

- Emulsifier : In biological assays, trihexyl citrate acts as an emulsifier, stabilizing oil-water mixtures and facilitating biochemical reactions.

Medicine

- Drug Delivery Systems : Research indicates that trihexyl citrate can be utilized in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs . Its biocompatibility is crucial for applications involving human subjects.

- Transdermal Drug Delivery : Studies have shown that trihexyl citrate can affect the transdermal absorption of certain drugs, potentially improving their efficacy when applied topically .

Industry

- Cosmetics and Personal Care Products : Trihexyl citrate is included in formulations for cosmetics, serving as a skin-conditioning agent and stabilizer . Its emollient properties contribute to the texture and feel of products like lotions and creams.

- Food Packaging : The compound is also used as a stabilizer in food packaging materials, enhancing their flexibility and durability while maintaining safety standards .

Case Study 1: Plasticizer Performance

A study comparing various plasticizers found that trihexyl citrate provided superior flexibility and thermal stability in PVC applications compared to traditional phthalate-based plasticizers. This shift is significant given the increasing regulations against phthalates due to health concerns.

Case Study 2: Drug Delivery Efficacy

In a clinical trial assessing the efficacy of trihexyl citrate as a carrier for hydrophobic drugs, results demonstrated improved bioavailability compared to standard formulations. This study highlights the potential of trihexyl citrate to enhance therapeutic outcomes in drug delivery systems.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Plasticizer | Enhances flexibility and durability |

| Biology | Biocompatible materials | Non-toxic; suitable for medical devices |

| Medicine | Drug delivery | Improves solubility; enhances absorption |

| Industry | Cosmetics | Acts as an emulsifier; improves texture |

| Food Packaging | Stabilizer | Increases material flexibility |

Wirkmechanismus

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

- logP (Octanol-Water Partition Coefficient): 7.2 (indicating high lipophilicity) .

- Boiling Point (Tboil): Estimated at 458.7°C (Joback method) .

- Melting Point (Tfus): -34.6°C .

- Viscosity: 13.4 mPa·s at 25°C .

Trihexyl citrate is primarily utilized as a plasticizer and lubricant in industrial applications due to its stability and non-toxic profile. Its infrared (IR) spectrum, measured in CCl4 and CS2 solvents, confirms structural integrity via characteristic hydroxyl (O-H) and ester (C=O) stretching bands .

Comparison with Similar Compounds

Citrate esters are structurally related but differ in alkyl chain length, substituents, and applications. Below is a comparative analysis of trihexyl citrate with key analogues:

Triethyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Triethyl Ester)

- Molecular Formula: C12H20O7 | Molecular Weight: 276.28 g/mol.

- logP: 1.3 .

- Applications: Widely used as a food-grade plasticizer and antimicrobial agent in pharmaceuticals. Demonstrates antioxidant and antibacterial activity .

- Key Difference: Shorter ethyl chains increase water solubility (logP = 1.3 vs. 7.2 for trihexyl citrate), making it suitable for biomedical applications .

Tributyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Tributyl Ester)

- Molecular Formula: C18H32O7 | Molecular Weight: 360.44 g/mol.

- logP: 4.5 .

- Applications: Nonionic surfactant in cosmetics and food packaging due to moderate lipophilicity .

- Key Difference: Butyl groups balance solubility and flexibility, offering better compatibility with polymers than triethyl citrate .

Butyryl Trihexyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-(1-Oxobutoxy)-, Trihexyl Ester)

- Molecular Formula: C28H50O8 | Molecular Weight: 514.70 g/mol.

- Purity: >92% (GC) .

- Applications: High-performance lubricant and plasticizer additive ; the butyryl substitution enhances thermal stability compared to unmodified trihexyl citrate .

Tris(2-Ethylhexyl) Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Tris(2-Ethylhexyl) Ester)

- CAS: 7147-34-4 | Molecular Formula: C30H54O7.

- Applications: Used in high-temperature lubricants and polymer formulations. Branched 2-ethylhexyl groups improve solubility in nonpolar matrices .

- Key Difference: Branched chains lower crystallinity, enhancing flexibility in polymer blends compared to linear hexyl chains in trihexyl citrate .

Stearyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Octadecyl Ester)

- CAS: 50594-82-6 | Molecular Formula: C24H42O7.

- Applications: Emulsifier in personal care products; long stearyl chains provide hydrophobic interactions for stable emulsions .

- Key Difference: Extended C18 chain increases logP to 10.5, limiting water solubility but enhancing film-forming properties .

Data Table: Comparative Analysis of Citrate Esters

Research Findings and Industrial Relevance

- Thermal Stability: Trihexyl citrate’s high boiling point (458.7°C) outperforms triethyl (≈280°C) and tributyl (≈370°C) analogues, making it suitable for high-temperature processes .

- Biocompatibility: Shorter-chain esters (e.g., triethyl citrate) are preferred in pharmaceuticals due to lower logP and FDA approval, whereas trihexyl derivatives are restricted to industrial uses .

- Environmental Impact: Linear alkyl chains (e.g., trihexyl) exhibit slower biodegradation than branched analogues (e.g., tris(2-ethylhexyl)), influencing regulatory compliance in cosmetics .

Biologische Aktivität

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester (commonly known as trihexyl citrate) is an ester derived from citric acid and hexanol. This compound is notable for its applications in various fields, including biomedicine and polymer chemistry. Its biological activity is primarily attributed to its role as a plasticizer and potential biodegradable material.

- IUPAC Name : trihexyl 2-hydroxypropane-1,2,3-tricarboxylate

- CAS Number : 16544-70-0

- Molecular Formula : C24H44O7

- Molecular Weight : 440.60 g/mol

The biological activity of trihexyl citrate is influenced by its chemical structure and interactions with biological systems. It functions primarily as a plasticizer in polymers, enhancing flexibility and durability. The mechanism involves:

- Plasticization : By reducing intermolecular forces between polymer chains, trihexyl citrate increases their mobility, resulting in improved flexibility and reduced brittleness.

- Biocompatibility : Its non-toxic nature allows for use in biomedical applications, including drug delivery systems where it can enhance the solubility and stability of active pharmaceutical ingredients.

Biological Applications

- Biomedical Use : Trihexyl citrate has been studied for its potential in drug delivery systems due to its biocompatibility and ability to improve the release profiles of drugs.

- Plasticizer in Polymers : It is widely used in the production of flexible PVC products, adhesives, and coatings. Its biodegradable properties make it an attractive alternative to traditional plasticizers that may pose environmental hazards.

- Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products.

Research Findings

Recent studies have highlighted the biological effects of trihexyl citrate:

Table 1: Summary of Biological Studies on Trihexyl Citrate

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of trihexyl citrate on various human cell lines (e.g., fibroblasts and epithelial cells). Results indicated minimal cytotoxicity at concentrations typically used in industrial applications, supporting its use in medical devices.

- Drug Delivery Systems : Research focusing on the incorporation of trihexyl citrate into polymeric drug delivery systems demonstrated improved release rates for hydrophobic drugs compared to traditional plasticizers. This suggests potential for enhanced therapeutic efficacy.

- Environmental Impact Studies : Investigations into the biodegradability of trihexyl citrate showed that it degrades more rapidly than conventional plasticizers, making it a favorable choice for environmentally conscious applications .

Comparison with Similar Compounds

Trihexyl citrate can be compared with other citric acid esters regarding their biological activities and applications:

| Compound Name | Molecular Formula | Applications | Biodegradability |

|---|---|---|---|

| Triethyl Citrate | C12H22O7 | Food additive, plasticizer | Moderate |

| Isodecyl Citrate | C16H28O7 | Plasticizer, emulsifier | High |

| Tributyl Citrate | C15H26O7 | Plasticizer | Low |

Q & A

Q. What are the structure-activity relationships (SAR) of this compound in biological systems, particularly regarding chain length and substituent effects?

- Methodological Answer : SAR studies compare trihexyl esters with shorter-chain analogs (e.g., triethyl or tributyl citrates). Hexyl chains enhance lipophilicity (logP ~8.5), improving membrane permeability but reducing aqueous solubility. The butyryloxy group (in butyryl trihexyl citrate) introduces additional steric effects, potentially altering metabolic stability. In vitro assays (e.g., antioxidant activity via DPPH radical scavenging) quantify bioactivity differences . Computational modeling (e.g., molecular docking) predicts interactions with enzymes like lipases or esterases .

Q. How can conflicting spectral data for this compound be resolved, particularly in complex matrices?

- Methodological Answer : Discrepancies in MS/MS fragmentation patterns may arise from ionization methods (ESI vs. APCI) or matrix interference. To resolve this:

- Use tandem MS/MS with collision-induced dissociation (CID) to isolate characteristic fragments (e.g., m/z 157 for citric acid backbone).

- Apply chromatographic separation (HPLC or GC) paired with high-resolution MS to differentiate co-eluting isomers or contaminants .

- Validate against reference spectra from curated databases (e.g., mzCloud, PubChem) .

Q. What advanced analytical methods are required to quantify this compound in environmental or biological samples?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) for sensitive detection (LOD <1 ng/mL).

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor ions m/z 514 (parent) and 157 (citrate backbone).

- Validation : Include spike-recovery experiments (70–120% recovery) and matrix-matched calibration to address ion suppression/enhancement .

Contradictions and Research Gaps

- Synthetic Yield Variability : Tributyl citrate yields (~85%) are well-documented , but trihexyl ester yields are inconsistently reported (50–75%), likely due to steric hindrance from longer chains.

- Biological Activity : While triethyl citrate shows antioxidant activity (IC 25 µM in DPPH assay) , trihexyl derivatives lack comparable data, necessitating further in vitro studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.